molecular formula C4H6N2OS B1330103 2-amino-5-methyl-1,3-thiazol-4(5H)-one CAS No. 3805-14-9

2-amino-5-methyl-1,3-thiazol-4(5H)-one

Cat. No. B1330103
CAS RN: 3805-14-9
M. Wt: 130.17 g/mol
InChI Key: KFQICKLJAUSMRR-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-1,3-thiazol-4(5H)-one is a derivative of 1,3-thiazole, a heterocyclic compound containing both nitrogen and sulfur within the ring structure. The presence of the amino group at the 2-position and a methyl group at the 5-position are significant for the chemical reactivity and potential biological activity of the molecule. The 1,3-thiazole derivatives are known for their wide range of applications in medicinal chemistry and as precursors in various organic syntheses .

Synthesis Analysis

The synthesis of 2-amino-1,3,4-thiadiazoles, which are structurally related to 2-amino-5-methyl-1,3-thiazol-4(5H)-one, can be achieved through condensation reactions followed by oxidative bond formation. This method is compatible with various aldehydes and provides a scalable approach to access a variety of diazole derivatives . Additionally, 2-thiohydantoins, which share a similar thiazole core, can be synthesized using a one-pot three-component process involving amino acid esters, primary amines, and a thiocarbonyl transfer reagent .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized using spectroscopic techniques and X-ray diffraction. These studies reveal the orthorhombic crystalline form and provide detailed information on bond lengths, angles, and torsion angles. The electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, have been calculated using density functional theory (DFT) .

Chemical Reactions Analysis

2-Amino-1,3-thiazoles are highly reactive due to the presence of the amino group and the reactive positions on the thiazole ring. They can undergo various reactions, including those that modify the amino substituent without affecting the thiazole ring, and more complex reactions leading to polycondensed N,S-heterocycles . The synthesis of 2-substituted derivatives of thiadiazolo-triazinones from 2-amino-1,3,4-thiadiazoles demonstrates the versatility of these compounds in forming new structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3-thiazoles and their derivatives are influenced by their molecular structure. For instance, the crystal structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole shows the presence of S⋯O close contacts and NH⋯N hydrogen bonds, which contribute to the stability of the crystal lattice . The crystal structure of 5-amino-2-thiol-1,3,4-thiadiazole indicates a planar molecule with a localized double bond and a short S-S intramolecular contact, which is unusual and of interest .

Scientific Research Applications

2-Aminothiazole is a heterocyclic amine featuring a thiazole core. It can also be considered a cyclic isothiourea . It possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether .

  • Medicinal Chemistry : Synthetic aminothiazoles - compounds containing the parent 2-aminothiazole as a subunit - are used in medicinal chemistry . Some examples are abafungin, acotiamide, amiphenazole, amthamine, avatrombopag, aztreonam, cefepime, cefixime, ceftizoxime, ceftiofur, ceftibuten, cefpirome, famotidine, meloxicam, and pramipexole .
  • Treatment of Hyperthyroidism : 2-Aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

properties

IUPAC Name

2-amino-5-methyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQICKLJAUSMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278261
Record name 2-amino-5-methyl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-methyl-1,3-thiazol-4(5H)-one

CAS RN

3805-14-9
Record name NSC6827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-methyl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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